molecular formula C14H15NO2S B7465789 (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone

(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone

Cat. No. B7465789
M. Wt: 261.34 g/mol
InChI Key: AZVGYDCKSCOLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 is known to bind to the cannabinoid receptors in the brain, producing effects similar to those of THC, the main psychoactive component of marijuana.

Mechanism of Action

(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone acts by binding to the cannabinoid receptors in the brain, specifically the CB1 receptor. This leads to the activation of downstream signaling pathways, resulting in the release of neurotransmitters such as dopamine and serotonin. The activation of these pathways is responsible for the psychoactive effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone are similar to those of THC. It produces a range of effects, including sedation, hypothermia, analgesia, and alterations in mood and perception. It has also been shown to affect heart rate and blood pressure, although the exact mechanisms underlying these effects are not well understood.

Advantages and Limitations for Lab Experiments

(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has several advantages as a research tool. It is relatively easy to synthesize and can be used to study the effects of synthetic cannabinoids on the brain and behavior. However, there are also several limitations to its use. One major limitation is its potential for abuse, which can complicate its use in animal studies. Additionally, its effects on the brain are complex and not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and fewer side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and behavior. Finally, there is a need for further research on the mechanisms underlying the psychoactive effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, which could lead to the development of new treatments for conditions such as pain and anxiety.
Conclusion:
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It acts by binding to the cannabinoid receptors in the brain, producing effects similar to those of THC. (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. While it has several advantages as a research tool, there are also several limitations to its use. There are several future directions for research on (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, including the development of new synthetic cannabinoids with improved safety profiles and the study of the long-term effects of synthetic cannabinoids on the brain and behavior.

Synthesis Methods

The synthesis of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone involves the reaction of 2-methyl-2-thiophen-3-yl-propanoic acid with morpholine and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone. The synthesis of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. In animal studies, (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been shown to produce behavioral effects similar to those of THC, including sedation, hypothermia, and analgesia. It has also been shown to produce rewarding effects in rodents, indicating its potential for abuse.

properties

IUPAC Name

(3-methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-10-11-4-2-3-5-12(11)18-13(10)14(16)15-6-8-17-9-7-15/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVGYDCKSCOLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone

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